molecular formula C34H34O6 B126593 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone CAS No. 13096-62-3

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

Cat. No. B126593
CAS RN: 13096-62-3
M. Wt: 538.6 g/mol
InChI Key: BUBVLQDEIIUIQG-NXVJRICRSA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a derivative of D-glucono-1,5-lactone, which is a lactone form of gluconic acid. This compound is of interest due to its potential applications in organic synthesis and material science, particularly as a building block for various chemical reactions and as a monomer for the preparation of copolyesters .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has been achieved through different methods. One approach involves the addition of the lactone to epoxides and direct dehydration between the lactone and diols in the presence of concentrated sulfuric acid as a catalyst . Another method includes the condensation of the lactone with bis-O-(trimethylsilyl)-1,2-diols using trimethylsilyl trifluoromethanesulfonate as the catalyst . These methods highlight the versatility of the lactone in forming various derivatives through different synthetic routes.

Molecular Structure Analysis

The molecular structure of derivatives of glucono-1,5-lactone has been confirmed through various techniques, including X-ray crystallography. For instance, the structure of 2,3,5,6-tetra-O-(tert-butyldimethylsilyl)-D-glucono-1,4-lactone, a related compound, was confirmed using this method . Although not directly related to the tetra-O-benzyl derivative, this highlights the importance of structural confirmation in understanding the properties and reactivity of these lactones.

Chemical Reactions Analysis

The chemical reactivity of glucono-1,5-lactone derivatives has been explored in various contexts. Benzoylation reactions have been used to afford tetra-O-benzoyl derivatives, which can undergo ring opening with alcohols to yield gluconates with an unesterified hydroxyl group . Additionally, the synthesis of spirocyclic acetals from the lactone has been discussed, which involves the stereochemistry of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of glucono-1,5-lactone derivatives are influenced by the protective groups attached to the molecule. For example, the synthesis of 2,3,4,5-tetra-O-methyl-D-glucono-1,6-lactone as a monomer for copolyesters indicates that the incorporation of the carbohydrate monomer into the polymer chain was about 2%, suggesting specific reactivity and compatibility in polymerization reactions . The synthesis of 2,3,4,5-O-Tetraethyl-D-glucono-1,6-lactone as a biomaterial monomer also demonstrates the potential of these derivatives in material science applications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Glucopyranosylidene Acetals

    2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is used in the synthesis of glucopyranosylidene acetals. Horito, Asano, Umemura, Hashimoto, and Yoshimura (1981) demonstrated the condensation of this compound with bis-O-(trimethylsilyl)-1,2-diols, using trimethylsilyl trifluoromethanesulfonate as a catalyst (Horito et al., 1981).

  • Preparation of Piperidine Analogs

    Kováříková, Ledvina, and Šaman (1999) described the preparation and cyclization of 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone derivatives to form piperidine analogs of aldohexoses and aldohexono-1,5-lactones, showcasing its role in complex organic syntheses (Kováříková et al., 1999).

  • Photobromination Reactions

    Ferrier and Tyler (1980) explored photobromination reactions involving carbohydrate derivatives, where 2,3,4,6-tetra-O-benzyl-D-glucono-1,5-lactone was a key compound in producing aryl α-L-idopyranosides (Ferrier & Tyler, 1980).

Applications in Biochemistry and Food Science

  • Gelation of Myofibrillar Proteins

    Ngapo, Wilkinson, and Chong (1996) used 1,5-glucono-δ-lactone, a closely related compound, to achieve acid-induced gelation of myofibrillar proteins at low temperatures. This study highlights the potential use of such lactones in food science and protein chemistry (Ngapo et al., 1996).

  • Interaction with Water

    Combes and Birch (1988) studied the interaction of D-glucono-1,5-lactone with water, providing insights into its stability and behavior in aqueous solutions, which is crucial for its use in various biochemical applications (Combes & Birch, 1988).

  • Conversion to Sugar Lactone

    Kohri, Kimura, Shinoda, Taniguchi, and Nakahira (2011) demonstrated the photochemical conversion of a glycosidic compound to 2,3,4,6-tetra-O-acetyl-D-glucono-1,5-lactone, illustrating its potential in sugar chemistry and photochemistry (Kohri et al., 2011).

Future Directions

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is used to synthesize compounds that act as selective SGLT2 inhibitors . These inhibitors are used for the treatment of type 2 diabetes mellitus, suggesting potential future directions in the development of new therapeutic agents for this condition.

properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBVLQDEIIUIQG-NXVJRICRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447897
Record name (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

CAS RN

13096-62-3
Record name (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13096-62-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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